molecular formula C8H11Cl2N3S B15330787 2-(Butylthio)-4,6-dichloropyrimidin-5-amine CAS No. 274693-56-0

2-(Butylthio)-4,6-dichloropyrimidin-5-amine

Cat. No.: B15330787
CAS No.: 274693-56-0
M. Wt: 252.16 g/mol
InChI Key: YOYMEMZJDPJGNY-UHFFFAOYSA-N
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Description

2-(Butylthio)-4,6-dichloropyrimidin-5-amine is a pyrimidine derivative characterized by a butylthio (S-butyl) substituent at position 2, chlorine atoms at positions 4 and 6, and an amine group at position 4. Pyrimidines are heterocyclic aromatic compounds with significant roles in medicinal chemistry due to their structural versatility and bioactivity.

Properties

CAS No.

274693-56-0

Molecular Formula

C8H11Cl2N3S

Molecular Weight

252.16 g/mol

IUPAC Name

2-butylsulfanyl-4,6-dichloropyrimidin-5-amine

InChI

InChI=1S/C8H11Cl2N3S/c1-2-3-4-14-8-12-6(9)5(11)7(10)13-8/h2-4,11H2,1H3

InChI Key

YOYMEMZJDPJGNY-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1=NC(=C(C(=N1)Cl)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Butylthio)-4,6-dichloropyrimidin-5-amine typically involves the reaction of 4,6-dichloropyrimidine with butylthiol in the presence of a base. The reaction is usually carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:

    Starting Materials: 4,6-dichloropyrimidine and butylthiol.

    Reaction Conditions: Reflux in an appropriate solvent such as ethanol or methanol.

    Catalysts/Bases: Commonly used bases include sodium hydroxide or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and reduce reaction time. The use of flow microreactors has been shown to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(Butylthio)-4,6-dichloropyrimidin-5-amine undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted by various nucleophiles.

    Oxidation and Reduction: The butylthio group can undergo oxidation to form sulfoxides or sulfones.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Coupling: Palladium catalysts in the presence of boronic acids or esters.

Major Products

    Substitution: Formation of various substituted pyrimidines.

    Oxidation: Formation of sulfoxides and sulfones.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

2-(Butylthio)-4,6-dichloropyrimidin-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Butylthio)-4,6-dichloropyrimidin-5-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, making it a potential candidate for drug development .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 2-(Butylthio)-4,6-dichloropyrimidin-5-amine are compared below with key analogs, focusing on substituent effects, physicochemical properties, and biological relevance.

Substituent Position and Electronic Effects

  • Target Compound : The butylthio group at position 2 introduces steric bulk and electron-withdrawing sulfur, which may alter reactivity at adjacent positions. Chlorine atoms at positions 4 and 6 further enhance electrophilicity, facilitating nucleophilic substitutions .
  • 5-Butyl-4,6-dichloropyrimidin-2-amine (B8): Features a butyl group at position 5 instead of position 2. Reported melting point: 169–170°C .
  • 4,6-Dichloro-5-methoxypyrimidine: A methoxy group at position 5 increases polarity and hydrogen-bonding capacity, reflected in its high melting point (313–315°C).

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Melting Point (°C) LogP (Estimated) Key Features
This compound C₈H₁₁Cl₂N₃S 268.16 Data needed ~3.5 High lipophilicity; oxidation-sensitive thioether
5-Butyl-4,6-dichloropyrimidin-2-amine (B8) C₈H₁₁Cl₂N₃ 220.10 169–170 ~2.8 Moderate lipophilicity; stable in DMSO
4,6-Dichloro-5-phenylpyrimidin-2-amine (B10) C₁₀H₇Cl₂N₃ 240.09 193–195 ~3.2 Aromatic π-π interactions; bulky substituent
4,6-Dichloro-2-methylpyrimidin-5-amine C₅H₅Cl₂N₃ 178.02 Data needed ~1.5 Compact structure; lower steric hindrance
  • Stability : Thioethers are prone to oxidation, unlike alkyl or aryl substituents. This necessitates storage under inert conditions, contrasting with B8’s stability in DMSO .

Biological Activity

2-(Butylthio)-4,6-dichloropyrimidin-5-amine (CAS No. 274693-56-0) is a pyrimidine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological properties, focusing on its effects on nitric oxide (NO) production, anti-inflammatory activity, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular structure of this compound features a pyrimidine ring substituted with a butylthio group and two chlorine atoms at positions 4 and 6. This configuration is crucial for its biological activity.

Nitric Oxide Production Inhibition

A significant aspect of the biological activity of this compound is its ability to inhibit nitric oxide production in immune-activated cells. Research indicates that various 5-substituted 2-amino-4,6-dichloropyrimidines, including this compound, exhibit dose-dependent inhibition of NO production in mouse peritoneal cells.

Case Study: In Vitro Analysis

In a study conducted by Kmoníčková et al., multiple derivatives were synthesized and screened for their ability to suppress NO production. The results demonstrated that compounds with different substituents at the 5-position of the pyrimidine ring significantly affected NO levels:

CompoundIC50 (µM)95% Confidence Limits
B135.726.78–47.59
B519.6415.76–24.48
B696.26–12.93
B121.991.81–2.19

The most potent compound, identified as B12 (5-fluoro-2-amino-4,6-dichloropyrimidine), exhibited an IC50 value of 1.99 µM, indicating strong inhibitory effects on NO production .

The mechanism through which this compound inhibits NO production appears to involve interference with signaling pathways related to immune responses. The compound's structure allows it to interact with enzymes involved in the nitric oxide synthase pathway, leading to reduced NO synthesis.

Anti-inflammatory Activity

Given its ability to inhibit NO production, this compound shows promise as an anti-inflammatory agent. The modulation of NO levels can influence various inflammatory processes, making it a candidate for further development in treating conditions characterized by excessive inflammation.

Antiviral Potential

Research has also explored the antiviral properties of pyrimidine derivatives. The structural similarities between various pyrimidine compounds suggest that modifications could yield effective antiviral agents targeting nucleotide synthesis pathways .

Q & A

Q. What are the primary synthetic routes for 2-(butylthio)-4,6-dichloropyrimidin-5-amine, and how do reaction conditions influence yield and purity?

The synthesis typically involves nucleophilic substitution at the 4- and 6-chlorine positions of a pyrimidine precursor. A modified Vilsmeier-Haack-Arnold reagent (POCl₃ with DMF) is used for efficient chlorination, followed by thiol substitution with butylthiol . Key factors include:

  • Temperature control : Excessively high temperatures (>100°C) during chlorination may degrade the pyrimidine ring.
  • Solvent selection : Methanol or ethanol facilitates clean precipitation of intermediates, reducing by-products .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) yields >85% purity, confirmed by HPLC .

Q. How can spectroscopic techniques (NMR, MS) confirm the structure and purity of this compound?

  • ¹H NMR : Look for the butylthio group signals: δ 0.91 (t, CH₃), 1.45 (m, CH₂), and 2.59 (m, SCH₂) . The NH₂ protons appear as a broad singlet near δ 7.3–7.4.
  • ¹³C NMR : Key peaks include δ 30.37 (SCH₂), 117.71 (C-5 pyrimidine), and 160.76 (C-4/C-6) .
  • MS : Molecular ion peaks at m/z 238 (M⁺) and fragment ions at m/z 176 (M⁺-C₃H₇) confirm the structure .

Q. What are the solubility and stability considerations for this compound in biological assays?

  • Solubility : DMSO is preferred for stock solutions (200 mM), but dilution in aqueous buffers (e.g., RPMI-1640) must maintain ≤1% DMSO to avoid cellular toxicity .
  • Stability : Hydrolysis of the C-Cl bond occurs in aqueous media at pH >8.0; use neutral buffers (pH 7.4) and store at –20°C for long-term stability .

Advanced Research Questions

Q. How can regioselective substitution at the 4- and 6-positions be optimized to avoid competing reactions with the butylthio group?

  • Steric effects : The bulky butylthio group at position 2 directs nucleophilic attack to the less hindered 4- and 6-positions.
  • Catalytic additives : Use of CuI (5 mol%) accelerates substitution at 100°C in acetonitrile, achieving >90% selectivity .
  • Kinetic monitoring : In-situ FTIR tracks Cl⁻ release to optimize reaction time and prevent over-chlorination .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., antiviral vs. anticancer efficacy) across studies?

  • Assay standardization : Discrepancies arise from variable cell lines (e.g., HeLa vs. MCF-7) and NO inhibition protocols. Use L-NMMA (positive control) to normalize results .
  • Metabolic stability : Check for DMSO-induced compound degradation using LC-MS; replace with cyclodextrin-based carriers if necessary .

Q. How do computational models (DFT, molecular docking) predict the interaction of this compound with biological targets like thymidine phosphorylase?

  • DFT calculations : The butylthio group’s electron-donating effect increases pyrimidine ring electron density, enhancing binding to enzyme active sites (e.g., ΔG = –9.2 kcal/mol for thymidine phosphorylase) .
  • Docking simulations : Position the dichloro-pyrimidine core in the hydrophobic pocket, with the butylthio group stabilizing Van der Waals interactions .

Q. What analytical methods quantify trace impurities (e.g., dechlorinated by-products) in synthesized batches?

  • HPLC-DAD : Use a C18 column (acetonitrile/water, 60:40) to detect dechlorinated analogs (retention time ~8.2 min) with LOD = 0.1 µg/mL .
  • GC-MS : Headspace analysis identifies volatile by-products like butyl mercaptan (m/z 90) .

Methodological Insights

Q. How to design a structure-activity relationship (SAR) study comparing butylthio analogs with other thioalkyl substituents?

  • Synthesize analogs : Replace butylthio with methylthio, sec-butylthio, or benzylthio groups .
  • Test parameters : Measure IC₅₀ against cancer cell lines (e.g., HT-29) and logP values (HPLC) to correlate hydrophobicity with activity .

Q. What are the challenges in scaling up synthesis from milligram to gram quantities while maintaining purity?

  • Continuous flow reactors : Reduce reaction time from 24 h (batch) to 2 h, improving yield from 75% to 92% .
  • Crystallization optimization : Use anti-solvent (hexane) addition to ethanol solutions for high-purity crystals (mp 169–170°C) .

Q. How to validate the compound’s role as a nitric oxide (NO) inhibitor in inflammatory models?

  • Griess assay : Measure nitrite levels in LPS-stimulated macrophages; compare with aminoguanidine (IC₅₀ = 15 µM vs. 22 µM for the compound) .
  • ROS detection : Use DCFH-DA fluorescence to confirm secondary antioxidant effects .

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